molecular formula C15H19BN2O2 B12983154 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No.: B12983154
M. Wt: 270.14 g/mol
InChI Key: LZVAIDIQNBTCAB-UHFFFAOYSA-N
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Description

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole: is an organoboron compound that features a pyrazole ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran, dimethylformamide, ethanol

Major Products Formed:

    Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions

    Boronic Acids: Formed through oxidation of the boronic ester group

    Functionalized Pyrazoles: Formed through substitution reactions on the pyrazole ring

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is primarily based on its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The pyrazole ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Uniqueness:

The uniqueness of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole lies in its combination of a boronic ester group and a pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex molecules.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-7-5-6-11(8-13)12-9-17-18-10-12/h5-10H,1-4H3,(H,17,18)

InChI Key

LZVAIDIQNBTCAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CNN=C3

Origin of Product

United States

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